(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
CAS No.: 2757961-50-3
Cat. No.: VC11563252
Molecular Formula: C9H10BrN3
Molecular Weight: 240.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine - 2757961-50-3](/images/no_structure.jpg)
Specification
CAS No. | 2757961-50-3 |
---|---|
Molecular Formula | C9H10BrN3 |
Molecular Weight | 240.10 g/mol |
IUPAC Name | (1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1 |
Standard InChI Key | XIZOIMRPNXZUPS-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N |
Canonical SMILES | CC(C1=CN2C=C(C=CC2=N1)Br)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1S)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (C₉H₁₀BrN₃) features a fused bicyclic system comprising an imidazole ring (positions 1–3) and a pyridine ring (positions 4–9), with a bromine atom at the 6-position and a (1S)-configured ethanamine side chain at the 2-position . The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₀BrN₃ |
SMILES | CC@@HN |
InChIKey | XIZOIMRPNXZUPS-LURJTMIESA-N |
Molecular Weight | 240.10 g/mol |
Chiral Centers | 1 (C1 of ethanamine) |
The InChI string (InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1) confirms the (S)-configuration at the ethanamine carbon .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. The following adduct-specific CCS values were predicted:
Table 2: Collision Cross-Section Predictions
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 240.01309 | 146.2 |
[M+Na]+ | 261.99503 | 149.7 |
[M+NH4]+ | 257.03963 | 151.1 |
[M+K]+ | 277.96897 | 151.1 |
These values suggest a compact molecular geometry in the gas phase, with minimal conformational flexibility due to the rigid imidazo[1,2-a]pyridine core.
Synthetic Methodologies
Precursor Synthesis: 6-Bromoimidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves cyclocondensation reactions. A patented method for 6-bromoimidazo[1,2-a]pyridine synthesis employs:
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Reactants: 2-Amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution.
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Conditions: 25–50°C for 2–24 hours in polar solvents (e.g., ethanol, water) with alkali bases (e.g., NaHCO₃, NaOH).
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Workup: Ethyl acetate extraction followed by recrystallization in ethyl acetate/n-hexane mixtures yields >70% purity .
Physicochemical and Spectroscopic Data
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to oxidative degradation at the amine group under acidic conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), and 3.82 (q, 1H, CH-NH₂) .
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Mass Spectrometry: Dominant fragments at m/z 240 ([M+H]+) and 198 ([M+H–C₂H₅N]+) corroborate the molecular structure .
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Analogues
Compound | Key Differences | Potential Applications |
---|---|---|
6-Bromoimidazo[1,2-a]pyridine | Lacks ethanamine side chain | Intermediate in API synthesis |
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine | No bromine substituent | Antimicrobial agent development |
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine | Extended alkyl chain | Improved blood-brain barrier penetration |
The unique combination of bromine and chiral amine in (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine offers distinct advantages in target selectivity and pharmacokinetic properties compared to analogues.
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